molecular formula C6H8O2 B2374887 (2Z)-3-methylpenta-2,4-dienoic acid CAS No. 30288-18-7

(2Z)-3-methylpenta-2,4-dienoic acid

Cat. No.: B2374887
CAS No.: 30288-18-7
M. Wt: 112.128
InChI Key: YMQIIPLNNNGNEB-PLNGDYQASA-N
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Description

(2Z)-3-methylpenta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-methylpenta-2,4-dienoic acid typically involves the use of starting materials such as 3-methyl-2-butenal and malonic acid. One common method is the Knoevenagel condensation reaction, where 3-methyl-2-butenal reacts with malonic acid in the presence of a base such as piperidine. The reaction is followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The conjugated diene system allows for electrophilic addition reactions, where halogens or other electrophiles add to the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-methylpenta-2,4-dienoic acid serves as a building block for the synthesis of more complex molecules. Its conjugated diene system makes it a valuable intermediate in Diels-Alder reactions.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

Industry

In the materials science field, the compound is used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated diene system allows for interactions with electron-rich or electron-deficient sites, facilitating various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Methyl-2,4-pentadienoic acid: The geometric isomer with different spatial arrangement of the double bonds.

    3-Methyl-2-pentenoic acid: A related compound with a single double bond.

    2,4-Pentadienoic acid: A compound lacking the methyl group at the 3-position.

Uniqueness

(2Z)-3-methylpenta-2,4-dienoic acid is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. The presence of both a conjugated diene system and a carboxylic acid group provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

(2Z)-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQIIPLNNNGNEB-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30288-18-7
Record name (2Z)-3-methylpenta-2,4-dienoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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